molecular formula C8H4BrF3N2 B2934455 5-Bromo-4-(trifluoromethyl)-1H-indazole CAS No. 1385821-29-3

5-Bromo-4-(trifluoromethyl)-1H-indazole

Cat. No.: B2934455
CAS No.: 1385821-29-3
M. Wt: 265.033
InChI Key: FECZIZNDPJXBMQ-UHFFFAOYSA-N
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Description

5-Bromo-4-(trifluoromethyl)-1H-indazole is a heterocyclic compound that features a bromine atom and a trifluoromethyl group attached to an indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(trifluoromethyl)-1H-indazole typically involves the bromination of 4-(trifluoromethyl)-1H-indazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(trifluoromethyl)-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Coupling Reactions: Palladium catalysts and bases like potassium phosphate (K3PO4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-(trifluoromethyl)-1H-indazole-5-amine, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, 5-Bromo-4-(trifluoromethyl)-1H-indazole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug discovery. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of pharmaceutical compounds, making this compound a valuable scaffold for developing new drugs.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. These derivatives may exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and other materials can enhance their thermal stability, chemical resistance, and mechanical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(trifluoromethyl)-1H-indazole and its derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The trifluoromethyl group can influence the compound’s binding affinity and selectivity, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-(trifluoromethyl)pyrimidine
  • 5-Bromo-4-(trifluoromethyl)pyridine
  • 4-Bromo-2-(trifluoromethyl)aniline

Uniqueness

Compared to similar compounds, 5-Bromo-4-(trifluoromethyl)-1H-indazole offers a unique combination of the indazole ring system with bromine and trifluoromethyl substituents. This combination provides distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

5-bromo-4-(trifluoromethyl)-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-5-1-2-6-4(3-13-14-6)7(5)8(10,11)12/h1-3H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECZIZNDPJXBMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NN=C2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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